4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine
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Overview
Description
4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound that features a unique combination of fluorinated pyridine and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves multiple steps:
Formation of the Fluorinated Pyridine Moiety: The starting material, 3-fluoro-5-(trifluoromethyl)pyridine, is synthesized through nucleophilic aromatic substitution reactions involving fluorine-containing reagents.
Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting the fluorinated pyridine with piperazine under controlled conditions to form 4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazine.
Coupling with Pyridazine:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as a ligand for various receptors and enzymes. Its fluorinated pyridine moiety enhances its binding affinity and selectivity, making it a valuable tool in biochemical assays.
Medicine
In medicine, 4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine is investigated for its potential therapeutic applications. It may act as an inhibitor or modulator of specific biological pathways, offering potential treatments for diseases such as cancer and neurological disorders.
Industry
Industrially, the compound is used in the development of advanced materials and pharmaceuticals. Its unique properties make it suitable for applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated pyridine moiety enhances its binding affinity, allowing it to modulate the activity of these targets. This modulation can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the piperazine and morpholine rings.
3-Fluoro-5-(trifluoromethyl)pyridine: Similar fluorinated pyridine structure but without the additional functional groups.
Piperazine derivatives: Compounds like 1-(2-pyridyl)piperazine share the piperazine ring but differ in the attached groups.
Uniqueness
4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine is unique due to its combination of fluorinated pyridine, piperazine, and morpholine rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H20F4N6O |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
4-[6-[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C18H20F4N6O/c19-14-11-13(18(20,21)22)12-23-17(14)28-5-3-26(4-6-28)15-1-2-16(25-24-15)27-7-9-29-10-8-27/h1-2,11-12H,3-10H2 |
InChI Key |
MJVKVHVTWVCVTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=C(C=C(C=N4)C(F)(F)F)F |
Origin of Product |
United States |
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